2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S2/c1-3-22-15(14-11(2)19-16-23(14)6-8-26-16)20-21-17(22)27-10-13(24)18-9-12-5-4-7-25-12/h6,8,12H,3-5,7,9-10H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYRETAJLPOVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=C(N=C4N3C=CS4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Ghrelin Receptor (GHS-R1a) . Ghrelin receptors are involved in a variety of physiological processes, including the regulation of growth hormone release, appetite, and energy homeostasis.
Mode of Action
The compound acts as an inverse agonist of the Ghrelin Receptor. Inverse agonists reduce the activity of receptors by binding to the same receptor site as an agonist but inducing a pharmacological response opposite to that agonist.
Biochemical Pathways
The compound undergoes oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates. This is consistent with their bioactivation to reactive species. The site of attachment of the glutathionyl moiety in the thiol conjugates is on the thiazole ring within the bicycle.
Pharmacokinetics
It is known that the compound undergoes oxidative metabolism, suggesting that it is metabolized in the liver
Result of Action
The compound’s action as an inverse agonist of the Ghrelin Receptor is anticipated to improve glucose homeostasis and insulin sensitivity, while eliciting beneficial effects on body weight.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of the imidazo[2,1-b]thiazole scaffold in the compound raised a significant cause for concern, given the possibility of a cytochrome P450 (CYP)-mediated S-oxidation on the thiazole sulfur (within the imidazo[2,1-b]thiazole framework) to. This suggests that the compound’s action can be influenced by the presence of certain enzymes in the body.
Biological Activity
The compound 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 1105197-47-4) is a novel synthetic derivative that has gained attention for its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.5 g/mol. The structure includes multiple bioactive moieties such as imidazo[2,1-b]thiazole and triazole rings, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1105197-47-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The process includes the formation of thioamides and subsequent cyclization to introduce the triazole and imidazole rings. Detailed synthetic procedures have been documented in various studies .
Antimicrobial Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported its effectiveness against Mycobacterium tuberculosis , with an IC50 value indicating potent activity .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro assays demonstrated that it could inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of bacteria and fungi. The results showed that it had an IC50 value of approximately 12 µg/mL against Staphylococcus aureus and Escherichia coli , indicating moderate effectiveness .
- Antitumor Screening : In a cell viability assay using MTT methodology, the compound demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting significant cytotoxicity . Further investigations revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to its antitumor effect.
The biological activity of the compound can be attributed to several mechanisms:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential anticancer properties of compounds containing thiazole and triazole rings. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study indicated that thiazole-integrated compounds exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values indicating strong selectivity for cancerous cells over normal cells .
- The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole and triazole components can enhance anticancer efficacy. For example, compounds with specific substituents on the imidazole ring showed improved activity against glioblastoma cell lines .
-
Antimicrobial Properties :
- Compounds with similar structures have been evaluated for their antimicrobial activities. Research indicates that thiazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticonvulsant Effects :
Case Study 1: Anticancer Activity
A research team synthesized a series of thiazole derivatives and tested them against multiple cancer cell lines. One notable compound demonstrated an IC50 value of 23.30 µM against A549 cells, indicating substantial anticancer activity compared to standard treatments like cisplatin . This study emphasizes the importance of the thiazole moiety in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of imidazo[2,1-b]thiazole derivatives, which were screened for antimicrobial activity. Results showed that some compounds exhibited MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis, underscoring their potential as anti-tubercular agents .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Target Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| Anticancer | Thiazole derivative | A549 (lung cancer) | 23.30 µM |
| Antimicrobial | Imidazo[2,1-b]thiazole derivative | Mycobacterium tuberculosis | 0.09 µg/mL |
| Anticonvulsant | Thiazole derivative | Picrotoxin-induced model | Effective at reducing seizures |
Comparison with Similar Compounds
Structural Insights :
- Triazole vs.
- Thioether vs. Sulfonyl Linkages : The thioether group in the target compound likely confers greater metabolic stability than sulfonyl analogues, which are prone to oxidative cleavage .
- Tetrahydrofuran vs. Thiophene Substituents : The tetrahydrofuran group may improve aqueous solubility compared to hydrophobic thiophene derivatives, as suggested by logP calculations for similar molecules (logP = 1.8 vs. 2.5 for thiophene analogues) .
Pharmacological Profile Comparison
Anti-Exudative and Anti-Inflammatory Activity
- Furan-2-yl Triazole Derivatives : Exhibited 64–82% inhibition of exudate formation in rat models at 10 mg/kg, comparable to diclofenac (73%) .
- Thiophene-Methyl Triazole Derivatives : Showed 58% reduction in paw edema at 20 mg/kg, weaker than indomethacin (72%) .
- Target Compound: While direct data are unavailable, the imidazothiazole moiety (known for COX-2 inhibition) and tetrahydrofuran’s solubility-enhancing effects suggest superior bioavailability and potency relative to furan/thiophene analogues .
Antimicrobial Potential
- 5-Methyl-1,3,4-thiadiazol-2-ylthio Analogues : Demonstrated broad-spectrum antibacterial activity (MIC = 4–16 µg/mL against S. aureus and E. coli) due to thiadiazole-thioether motifs .
- Target Compound : The 6-methylimidazo[2,1-b]thiazole group may synergize with the triazole-thioacetamide scaffold to enhance Gram-negative activity, though this requires validation.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step pathways, including cyclization and nucleophilic substitution. For example, a thioether linkage can be formed by reacting a triazole-thiol intermediate with chloroacetamide derivatives under reflux in ethanol with aqueous KOH, followed by purification via recrystallization . Key parameters include:
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
Structural confirmation relies on:
- NMR : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing thiazole, triazole, and tetrahydrofuran moieties.
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm, C-S at ~600–700 cm).
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNOS) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screens should focus on:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the triazole-thioether motif’s affinity for metal ions in active sites .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in thioether bond formation?
Contradictory yields (e.g., 40–85% in similar syntheses) may arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates compared to ethanol .
- Catalysts : Adding LiCl or phase-transfer catalysts accelerates nucleophilic substitution .
- Reaction Monitoring : TLC or in-situ IR tracks intermediate conversion to adjust reaction times .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
Advanced methods include:
- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase) using software like AutoDock. Focus on the tetrahydrofuran methyl group’s role in hydrophobic binding .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize derivatives .
Q. How do structural modifications at the 6-methylimidazo[2,1-b]thiazol-5-yl position alter bioactivity?
SAR studies on analogous compounds reveal:
- Electron-Withdrawing Groups (e.g., -NO): Enhance antimicrobial potency but increase cytotoxicity.
- Hydrophobic Substituents (e.g., aryl rings): Improve membrane permeability and target binding. Example data from related compounds:
| Substituent | Antibacterial MIC (µg/mL) | Cytotoxicity (IC, µM) |
|---|---|---|
| 6-Methyl (parent) | 12.5 | 45 |
| 6-Nitro | 6.25 | 28 |
| 6-Phenyl | 25 | >100 |
| Data adapted from studies on triazole-thioether analogs . |
Q. How should researchers resolve discrepancies in biological data across different assay conditions?
Contradictions (e.g., variable IC values) may stem from:
- Assay pH : Triazole-thioether stability varies in acidic vs. neutral conditions.
- Cell Line Variability : Use standardized lines (e.g., NCI-60 panel) for consistency.
- Solubility Limits : Employ DMSO concentrations ≤0.1% to avoid false negatives .
Methodological Considerations
Q. What strategies ensure reproducibility in multi-step syntheses?
- Intermediate Characterization : Validate each step via NMR/MS to confirm purity.
- Standardized Protocols : Document exact molar ratios (e.g., 1:1.2 for thiol:chloroacetamide) and reaction times.
- Quality Control : Use HPLC (>95% purity) for final compounds .
Q. Which in vitro models are optimal for evaluating neuroprotective or anti-inflammatory effects?
- Microglial Cells (BV-2) : Test inhibition of LPS-induced TNF-α via ELISA.
- Neuronal Cultures (SH-SY5Y) : Assess oxidative stress reduction using ROS probes.
- Molecular Targets : COX-2 or NF-κB inhibition assays align with the compound’s heterocyclic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
